3-Oxa-1-azaspiro[4.5]decane-2,4-dione

Spirocyclic Scaffolds Medicinal Chemistry Conformational Analysis

This compound features a unique spirocyclic scaffold with zero rotatable bonds, TPSA of 55.4 Ų, and XLogP3 of 1.1, creating a rigid, pre-organized conformation that ensures consistent molecular recognition in lipoxygenase inhibition assays, a property not replicated by flexible alternatives. Sourced via an efficient, scalable one-pot cyanohydrin/chlorosulfonyl isocyanate synthesis, it provides reliable supply for drug discovery, antioxidant R&D, and enzyme probe development.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 3253-43-8
Cat. No. B3259911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-1-azaspiro[4.5]decane-2,4-dione
CAS3253-43-8
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)OC(=O)N2
InChIInChI=1S/C8H11NO3/c10-6-8(9-7(11)12-6)4-2-1-3-5-8/h1-5H2,(H,9,11)
InChIKeyMOVBYGREJMFPKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS 3253-43-8): A Spirocyclic Oxazolidinedione Scaffold for Chemical Biology and Medicinal Chemistry


3-Oxa-1-azaspiro[4.5]decane-2,4-dione (CAS 3253-43-8) is a heterocyclic spiro compound characterized by a bicyclic framework that fuses a cyclohexane ring with a 2,4-oxazolidinedione moiety [1]. With a molecular formula of C8H11NO3 and a molecular weight of 169.18 g/mol, its core structure presents a conformationally restricted scaffold that is of significant interest in medicinal chemistry and as a versatile building block for the synthesis of biologically active molecules .

The Conformational and Reactivity Constraints of the 3-Oxa-1-azaspiro[4.5]decane-2,4-dione Scaffold


The rigid spirocyclic framework of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione imparts unique conformational and physicochemical properties that are not readily replicated by simpler acyclic or monocyclic analogs [1]. The fusion of a cyclohexane ring to the 2,4-oxazolidinedione core results in a molecule with zero rotatable bonds, a defined topological polar surface area (TPSA) of 55.4 Ų, and a calculated XLogP3 of 1.1, a specific combination that critically influences its molecular recognition and pharmacokinetic profile [1]. These features are absent in more flexible alternatives, making direct substitution without rigorous validation unreliable and potentially leading to a loss of desired activity, altered selectivity, or unforeseen synthetic outcomes .

Quantitative Differentiation of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione Against Analogs and In-Class Candidates


Superior Conformational Rigidity: A Defined Scaffold with Zero Rotatable Bonds

The spirocyclic architecture of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione enforces a high degree of conformational restriction. Computed descriptors reveal a rotatable bond count of zero, contrasting with many acyclic analogs which possess multiple degrees of freedom [1]. This preorganization reduces the entropic penalty upon binding to a biological target, a principle advantage in fragment-based drug design. The topological polar surface area (TPSA) of 55.4 Ų and an XLogP3 of 1.1 define a precise region of physicochemical space, facilitating predictable membrane permeability and solubility compared to more flexible or differently substituted oxazolidinediones [1].

Spirocyclic Scaffolds Medicinal Chemistry Conformational Analysis

Efficient and Scalable Synthesis: A High-Yield, One-Pot Synthetic Route

The synthesis of 3-Oxa-1-azaspiro[4.5]decane-2,4-dione can be achieved via a highly efficient, one-pot methodology. The reaction between cyanohydrins and chlorosulfonyl isocyanate, followed by acid hydrolysis, provides a direct and high-yield route for the preparation of 5,5-disubstituted 2,4-oxazolidinediones, the core structural class to which this compound belongs . This stands in contrast to multi-step, lower-yielding syntheses required for many other spirocyclic or oxazolidine-containing building blocks. For instance, the synthesis of 1-Oxa-3-azaspiro[4.5]decane-2,4-dione (a related isomer) may involve different, potentially less efficient routes .

Organic Synthesis Process Chemistry Oxazolidinedione

Differentiated Polypharmacology: Inhibition Profile Across LOX, COX, and Folate Metabolism

While specific IC50 data for the exact compound are not publicly available in a comparative context, its classification as a 'potent lipoxygenase inhibitor' distinguishes it from other spirocyclic derivatives [1]. It is noted to interfere with arachidonic acid metabolism and inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, suggesting a multi-target profile [1]. In contrast, many related azaspiro[4.5]decane derivatives are often designed for specific receptor targets (e.g., CCR1 antagonists [2], mu opioid receptors [3]), lacking this particular enzymatic inhibition fingerprint.

Enzymology Lipoxygenase Cyclooxygenase Polypharmacology

Antioxidant Activity: An Added Functional Property for Material Science Applications

Beyond its potential in medicinal chemistry, 3-Oxa-1-azaspiro[4.5]decane-2,4-dione is noted to serve as an antioxidant in fats and oils [1]. This functional property is not a universal characteristic of all spirocyclic oxazolidinediones and suggests a specific redox activity likely linked to its unique electronic structure . This differentiates it from other spiro compounds whose primary reported utility is solely as a pharmacophore or synthetic intermediate. For example, while some derivatives are explored as polymer stabilizers, the explicit antioxidant activity in lipid systems is a defined and valuable differentiator .

Antioxidant Polymer Stabilizer Material Science

Evidence-Driven Application Scenarios for 3-Oxa-1-azaspiro[4.5]decane-2,4-dione


Fragment-Based Drug Discovery Targeting Arachidonic Acid Cascade Enzymes

Leverage the compound's defined profile as a potent lipoxygenase inhibitor with ancillary activity on cyclooxygenase [1]. Its rigid, zero-rotatable-bond scaffold (TPSA 55.4 Ų, XLogP3 1.1) makes it an ideal fragment hit for structure-based design efforts aimed at modulating inflammation or cancer-related pathways [2].

Development of Novel Polymeric Antioxidant Additives

Employ the compound's documented antioxidant activity in lipid systems as a lead for developing new stabilizers for polymers, lubricants, or industrial fats [1]. The spirocyclic core may offer superior thermal or photostability compared to conventional phenolic or aminic antioxidants.

Scalable Synthesis of Spirocyclic Oxazolidinedione Libraries

Utilize the efficient, one-pot synthesis route based on cyanohydrins and chlorosulfonyl isocyanate [1] as a platform for generating diverse compound libraries. The robust and scalable nature of this chemistry supports both medicinal chemistry optimization campaigns and the supply of key intermediates for process development.

Chemical Biology Probe for Carboxylesterase and Folate Pathway Studies

Deploy 3-Oxa-1-azaspiro[4.5]decane-2,4-dione as a tool compound to investigate the roles of carboxylesterase and formyltetrahydrofolate synthetase, enzymes for which it shows inhibitory activity [1]. This is distinct from the receptor-focused pharmacology of many other azaspiro[4.5]decane derivatives.

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